

# Preclinical Profile of Branaplam in Neurodegenerative Disease: A Technical Guide

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## Compound of Interest

Compound Name: Branaplam

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## Introduction

**Branaplam** (LMI070) is an orally available, brain-penetrant small molecule that modulates mRNA splicing.[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and represents a first-in-class splicing modulator that works through sequence-selective interaction with the spliceosome complex.[3] During its clinical development for SMA, it was observed to reduce levels of the huntingtin (HTT) protein, leading to its repurposing and investigation as a potential therapy for Huntington's Disease (HD).[2][4][5]

This technical guide provides an in-depth summary of the preclinical studies of **branaplam** in both SMA and HD. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's mechanism of action, efficacy data from in vitro and in vivo models, experimental methodologies, and its safety and specificity profile.

## Mechanism of Action

**Branaplam's** therapeutic effect in two distinct neurodegenerative diseases stems from its ability to selectively modulate the splicing of different pre-mRNAs.

## In Spinal Muscular Atrophy (SMA)

SMA is caused by the loss of the SMN1 gene, leading to a deficiency in the Survival Motor Neuron (SMN) protein.[6][7] A nearly identical gene, SMN2, can produce some functional SMN

protein, but a single nucleotide difference causes the inefficient inclusion of exon 7 during splicing, resulting in a truncated, unstable protein.[6][7]

**Branaplam** acts by stabilizing the transient interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[3][8][9] This enhanced binding affinity promotes the inclusion of exon 7 into the final mRNA transcript, leading to increased production of full-length, functional SMN protein.[4][6][8]

**Caption:** Mechanism of **Branaplam** in Spinal Muscular Atrophy (SMA).

## In Huntington's Disease (HD)

HD is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, which results in a toxic, mutant huntingtin protein (mHTT).[1][2] A primary therapeutic strategy is to reduce the levels of this toxic protein.[1]

**Branaplam** lowers HTT protein levels through a novel mechanism. It promotes the inclusion of a previously non-annotated, cryptic "pseudoexon" (termed exon 50a) located between exons 50 and 51 of the HTT pre-mRNA.[2][10] This 115 bp pseudoexon introduces a frameshift and a premature termination codon into the HTT transcript.[10][11][12] The cell's quality control machinery recognizes this faulty mRNA and degrades it through the nonsense-mediated RNA decay (NMD) pathway, ultimately resulting in reduced production of both mutant and total HTT protein.[1]

**Caption:** Mechanism of **Branaplam** in Huntington's Disease (HD).

## Preclinical Efficacy Data

### Spinal Muscular Atrophy (SMA) Models

Preclinical studies in a severe SMN $\Delta$ 7 mouse model of SMA demonstrated that oral administration of **branaplam** led to a dose-dependent increase in full-length SMN protein in the central nervous system and translated to significant therapeutic benefits.[4][6][7]

Model	Dosing Regimen	Key Outcomes	Reference
SMNΔ7 Mouse	1, 3, 10, 30 mg/kg (oral, daily from PND3)	SMN Protein: Concentration- dependent increase in brain.	[6]
Brain Concentration (at 4h): 1.55 μM at 1 mg/kg; 61.7 μM at 30 mg/kg.	[6]		
Survival: Increased overall survival and improved body weight. Efficacy was similar at 3 and 10 mg/kg.	[6]		
Tolerability: Reduced survival at the 30 mg/kg dose suggested tolerability issues.	[6]		

## Huntington's Disease (HD) Models

In HD patient-derived cellular models, **branaplam** effectively lowered both total and mutant HTT protein levels in a dose-dependent manner at nanomolar concentrations, without inducing cellular toxicity.[11][12] It also showed efficacy in vivo in a mouse model of HD.[2]

Model	Treatment	Key Outcomes	Reference
HD Patient Fibroblasts	Branaplam (72h)	HTT Lowering: Dose-dependent reduction of total HTT (tHTT) and mutant HTT (mHTT).	[11]
HD Patient iPSCs	Branaplam (72h)	IC50: Consistently below 10 nM for HTT reduction.	[11][12]
HD iPSC-derived Cortical Progenitors & Neurons	Branaplam (72h)	Toxicity: No cellular toxicity observed at effective concentrations.	[11][12]
Splicing Restoration: Ameliorated aberrant alternative splicing patterns characteristic of HD.[1][11]			
BachHD Mouse Model	Oral dosing	HTT Lowering: Promoted pseudoexon 50a inclusion and lowered HTT mRNA and protein levels in vivo.	[2]

## Experimental Methodologies

A variety of in vitro and in vivo models and analytical techniques were employed to elucidate the preclinical profile of **branaplam**.

## In Vitro Models & Assays

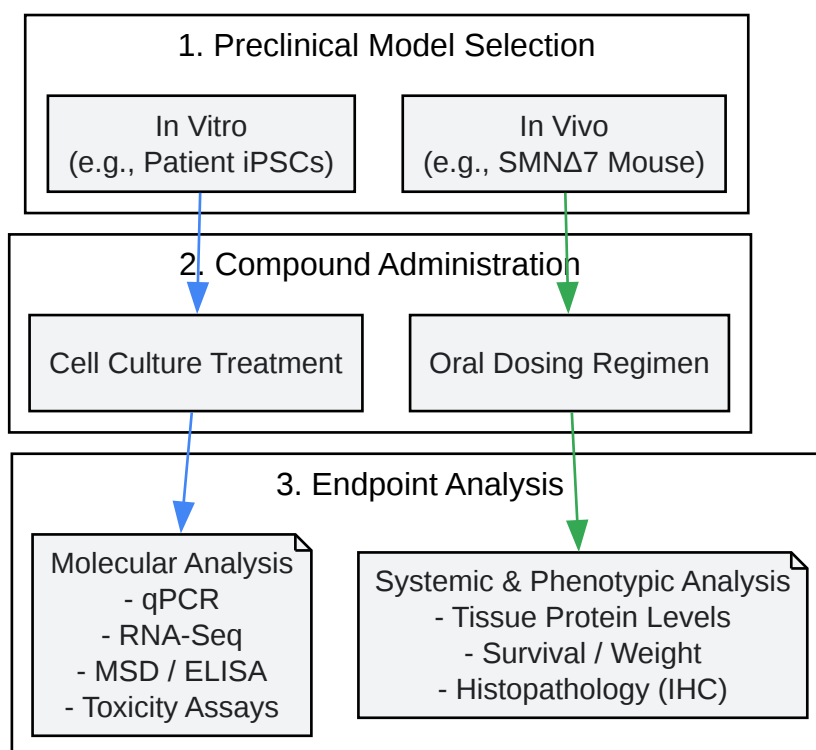
- Cellular Models: Studies utilized HD patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), and iPSC-derived cortical progenitors and neurons.[1][11][12] Human

neuroblastoma cells (SH-SY5Y) were also used.[2] For SMA, SMN $\Delta$ 7 mouse myoblasts and human patient-derived fibroblasts were used.[6]

- Protein Quantification: Mesoscale Discovery (MSD) immunoassays were used for sensitive quantification of total and mutant HTT protein.[11][12] Enzyme-linked immunosorbent assays (ELISA) were used to measure SMN protein levels.[6]
- Transcript Analysis: Quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) were performed to measure changes in HTT and SMN2 mRNA levels, confirm the inclusion of target exons (SMN2 exon 7) or pseudoexons (HTT exon 50a), and assess transcriptome-wide off-target effects.[2][11][13]
- Toxicity Assays: Cellular toxicity was typically assessed via adenylate kinase release assays. [11]

## In Vivo Models & Procedures

- Animal Models:
  - SMA: The SMN $\Delta$ 7 mouse model, which recapitulates key features of severe SMA, was used for efficacy and PK/PD studies.[6][8]
  - HD: The BacHD mouse model, which expresses full-length human mHTT, was used to evaluate in vivo efficacy.[2]
  - Safety: Juvenile Wistar Hannover rats and Beagle dogs were used alongside mice for developmental neurotoxicity (DNT) studies.[8][14]
- Administration & Analysis: **Branaplam** was administered via oral gavage.[6][8] Efficacy was assessed by measuring SMN or HTT protein levels in tissues (e.g., brain) and monitoring phenotypic outcomes like survival and body weight.[6] Safety was evaluated through histopathology and immunohistochemistry on brain tissue.[8][14]



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**Caption:** General workflow for preclinical evaluation of **Branaplam**.

## Preclinical Safety and Off-Target Profile Developmental Neurotoxicity

Initial preclinical safety testing revealed that **branaplam** could induce cell-cycle arrest and had aneugenic effects in vitro and in vivo.[8] These findings prompted dedicated developmental neurotoxicity (DNT) studies. In juvenile mice, rats, and dogs, orally administered **branaplam** had no discernible impact on neurogenesis.[8][14][15] Histopathological and immunohistochemical analyses of brain regions with active neurogenesis showed no differences in cell proliferation, apoptosis, or neural migration between **branaplam**-treated and control animals.[8][14]

## Transcriptome-wide Specificity

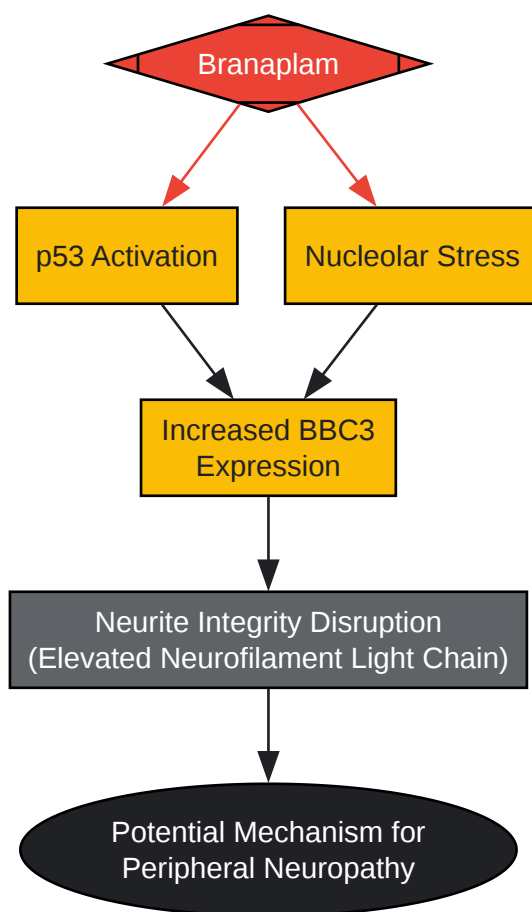
While **branaplam** was designed for a specific splicing event, RNA-Seq studies have shown that, like other splicing modulators, it can have transcriptome-wide off-target effects, particularly at higher concentrations.[13][16][17]

Concentration	Cell Type	Number of Genes with Altered Expression	Key Finding	Reference
Low (2 nM)	SMA Patient Fibroblasts	Not specified (effects were "almost non-existent")	Low concentrations minimize off-target effects while partially restoring SMN2 splicing.	[16]
High (40 nM)	SMA Patient Fibroblasts	2187	High concentrations induce significant transcriptional perturbations.	[13]

These studies indicate that the therapeutic window and dosing are critical for balancing efficacy with off-target effects.[13][16]

## Mechanistic Insights into Toxicity

Although DNT studies in juvenile animals were reassuring, the clinical trial in HD patients was terminated due to peripheral neuropathy.[15][18] Subsequent mechanistic work in human iPSC-derived motor neurons has offered a potential explanation. This study suggests **branaplam** can activate the p53 pathway and induce nucleolar stress, leading to enhanced expression of the neurotoxic p53-target gene BBC3.[15] On a cellular level, this was associated with disruption of neurite integrity.[15]



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